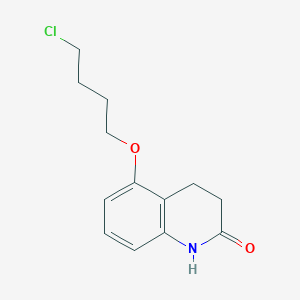

5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

Description

Significance of the Dihydroquinolin-2(1H)-one Core in Active Pharmaceutical Ingredients and Chemical Synthesis

The dihydroquinolin-2(1H)-one scaffold is a key structural component in several approved drugs, underscoring its therapeutic relevance. One of the most prominent examples is Aripiprazole (B633), an atypical antipsychotic used in the management of schizophrenia and bipolar disorder. The versatility of the dihydroquinolin-2(1H)-one nucleus allows for chemical modifications at various positions, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.

In chemical synthesis, this scaffold serves as a valuable building block for the construction of more complex molecular architectures. Its reactivity and stability make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological applications.

Overview of Dihydroquinolin-2(1H)-one Derivatives with Halogenated Alkoxy Chains

The introduction of halogenated alkoxy chains onto the dihydroquinolin-2(1H)-one core has been a strategic approach in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. The halogen atom can influence factors such as lipophilicity, metabolic stability, and receptor binding affinity.

A notable example within this class is 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of Aripiprazole. chemicalbook.comgoogle.com The chlorobutoxy chain in this molecule provides a reactive handle for the subsequent coupling with another molecular fragment to complete the synthesis of the final drug substance. While the 7-substituted isomer has been extensively studied, other positional isomers, such as the 5-substituted analogue, remain less explored.

Rationale for Academic Investigation of 5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

The academic investigation into this compound is driven by several key factors. Firstly, the exploration of novel positional isomers of known pharmacologically relevant scaffolds is a fundamental aspect of drug discovery. Understanding how the position of the substituent influences the biological activity can provide valuable insights for the design of new and improved therapeutic agents.

Secondly, this compound serves as a valuable tool for probing structure-activity relationships (SAR) within the dihydroquinolin-2(1H)-one class of molecules. By comparing the properties and potential biological activities of the 5-substituted isomer with its more well-known 7-substituted counterpart, researchers can gain a deeper understanding of the molecular determinants of pharmacological action.

Finally, the synthesis and characterization of this novel compound contribute to the expansion of the chemical space around the dihydroquinolin-2(1H)-one scaffold, providing new building blocks for the development of future drug candidates.

Scope and Objectives of Research into the Chemical Compound

The primary scope of research into this compound encompasses its synthesis, purification, and comprehensive characterization using various analytical techniques. The key objectives of such research would include:

Developing an efficient and scalable synthetic route to obtain the compound in high purity.

Thoroughly characterizing the compound's physicochemical properties, including its melting point, solubility, and spectroscopic data.

Investigating its potential as a precursor for the synthesis of novel bioactive molecules.

Evaluating its potential biological activity through in vitro and in silico screening methods.

Due to the limited publicly available research specifically on this compound, the following data is presented as representative of dihydroquinolin-2(1H)-one derivatives with halogenated alkoxy chains, based on available information for similar compounds.

Interactive Data Table: Physicochemical Properties of Representative Dihydroquinolin-2(1H)-one Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | 120004-79-7 | C13H16ClNO2 | 253.72 | 100-102 |

| 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | 129722-34-5 | C13H16BrNO2 | 298.18 | Not Available |

| 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one | Not Available | C13H16INO2 | 345.18 | Not Available |

| 5-Chloro-3,4-dihydroquinolin-2(1H)-one | 72995-15-4 | C9H8ClNO | 181.62 | Not Available |

| 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 30389-33-4 | C9H9NO2 | 163.17 | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-8-1-2-9-17-12-5-3-4-11-10(12)6-7-13(16)15-11/h3-5H,1-2,6-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVGKBNPDCAAEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)OCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 5 4 Chlorobutoxy 3,4 Dihydroquinolin 2 1h One

Reactivity of the Butoxy Chain

The 4-chlorobutoxy side chain is a key feature for derivatization, primarily due to the presence of a terminal primary alkyl chloride. This functional group is highly susceptible to a variety of transformations, making it a versatile handle for introducing new molecular fragments.

Nucleophilic Substitution Reactions of the Terminal Chlorine Atom

The terminal chlorine atom on the butoxy chain is an excellent electrophilic site for nucleophilic substitution reactions, typically proceeding through an S(_N)2 mechanism. This reactivity is fundamental to its role as a synthetic intermediate. For instance, a structurally related analogue, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is a key precursor in the synthesis of the atypical antipsychotic drug aripiprazole (B633). google.comresearchgate.netnih.gov The synthesis involves the reaction of the brominated intermediate with 1-(2,3-dichlorophenyl)piperazine, where the piperazine (B1678402) nitrogen acts as the nucleophile, displacing the bromide. researchgate.netnih.gov Similarly, 5-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one can be used to synthesize piperazine derivatives and other pharmacologically relevant compounds. biosynth.com

The versatility of the terminal chlorine allows for the introduction of a wide array of functional groups through reaction with various nucleophiles. A common strategy in medicinal chemistry is to perform a Finkelstein reaction, substituting the chlorine with iodine using sodium iodide, to create a more reactive alkyl iodide intermediate, which can then be coupled with amines. nih.gov

| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine (R₂NH) | 1-(2,3-Dichlorophenyl)piperazine | Tertiary Amine | Piperazine Derivatives |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether | Alkoxybutane Derivatives |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether | Sulfanylbutane Derivatives |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Azide | Azidobutane Derivatives |

| Iodide (I⁻) | Sodium Iodide (NaI) | Alkyl Iodide | Iodobutoxy Derivatives |

Transformations to Other Functional Groups (e.g., Alcohols, Amines)

Building upon nucleophilic substitution, the butoxy chain can be readily converted into other important functional groups.

Amines: The most prominent transformation is the synthesis of amines, particularly tertiary amines, by reaction with primary or secondary amines. The reaction with substituted piperazines is a well-documented route for preparing aripiprazole and related compounds. researchgate.netnih.govnbinno.com

Alcohols: The terminal chloride can be hydrolyzed to a primary alcohol under basic conditions, for example, using aqueous sodium hydroxide. This introduces a hydroxyl group, which can serve as a site for further functionalization, such as esterification or oxidation.

Other Nitrogen-Containing Groups: Reaction with sodium azide yields an alkyl azide. This azide can then be readily reduced to a primary amine (-(CH₂)₄-NH₂) using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This two-step process provides an alternative route to primary amine derivatives.

Oxidative and Reductive Modifications of the Side Chain

The saturated butoxy side chain is generally stable to mild oxidizing and reducing conditions. However, more potent transformations are chemically feasible.

Oxidative Modifications: While direct oxidation of the alkyl chain requires harsh conditions, pathways analogous to metabolic oxidation can be considered. Such processes often involve hydroxylation at various positions along the alkyl chain. This could theoretically lead to the formation of secondary alcohols, which could be further oxidized to ketones.

Reductive Modifications: The most relevant reductive process for the side chain is reductive dehalogenation, where the carbon-chlorine bond is cleaved and replaced with a carbon-hydrogen bond. This can be achieved using various reducing agents, such as tributyltin hydride or catalytic hydrogenation with a palladium catalyst, effectively converting the chlorobutoxy group to a butoxy group.

Transformations of the Dihydroquinolin-2(1H)-one Ring System

The dihydroquinolin-2(1H)-one core is another site for chemical modification, offering pathways to alter the properties of the heterocyclic system through aromatization or functionalization.

Aromatization Reactions to Quinolin-2(1H)-ones

The dihydroquinolin-2(1H)-one ring can undergo oxidative aromatization to form the corresponding quinolin-2(1H)-one structure. This transformation is significant as the quinolin-2(1H)-one scaffold is present in many natural products and clinical drugs. acs.org

A highly efficient and environmentally benign method for this transformation has been developed using inorganic persulfate salts (e.g., Na₂S₂O₈) activated by transition metals like iron or copper. acs.orgnih.gov This protocol was successfully applied to the synthesis of 7-(4-chlorobutoxy)quinolin-2(1H)-one, a key intermediate for the antipsychotic drug brexpiprazole, achieving an 80% isolated yield on a 100-gram scale. acs.orgnih.govacs.org This method is advantageous over other oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which, while effective, is costly and produces potentially genotoxic byproducts. acs.orglookchem.com

| Oxidant System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Na₂S₂O₈ / FeSO₄·7H₂O | MeCN / H₂O | Reflux | 80% | acs.org |

| DDQ | Dioxane | Reflux | High | acs.orglookchem.com |

Functionalization of the Aromatic Ring and Nitrogen Atom

Further derivatization can be achieved by modifying the aromatic portion of the ring system or the lactam nitrogen atom.

Aromatic Ring Functionalization: The benzene (B151609) ring of the dihydroquinolinone system can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring—the activating ortho, para-directing alkoxy group at position 5 and the deactivating amide portion of the lactam—will influence the position of substitution. youtube.com Reactions such as nitration, halogenation, or Friedel-Crafts reactions could potentially introduce new functional groups, although steric hindrance from the adjacent fused ring may influence regioselectivity. libretexts.orgyoutube.com Additionally, modern synthetic methods like directed C-H functionalization could offer precise control over the introduction of substituents at specific positions. acs.org In a related system, lithiation followed by reaction with an electrophile was used to introduce substituents at the C-3 position. nih.gov

Nitrogen Atom Functionalization: The hydrogen atom on the lactam nitrogen is weakly acidic and can be removed by a strong base. The resulting anion can then be functionalized through alkylation or acylation. This allows for the introduction of a variety of substituents directly onto the nitrogen atom, which can significantly alter the molecule's properties. This N-alkylation is a common strategy in the synthesis of dihydroquinolinone derivatives. mdpi.comresearchgate.net

Oxidative and Reductive Chemistry of the Lactam Moiety

The 3,4-dihydroquinolin-2(1H)-one core contains a saturated lactam ring fused to a benzene ring. The chemistry of this moiety is characterized by reactions that either maintain, reduce, or oxidize the cyclic amide structure.

Oxidative Chemistry

The most significant oxidative reaction involving the 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one scaffold is its aromatization to the corresponding quinolin-2(1H)-one derivative. This transformation is not merely an academic exercise; it represents a crucial step in the synthesis of the antipsychotic drug Brexpiprazole. Research has shown that inorganic persulfate salts, activated by transition metals like iron or copper, are efficient reagents for this oxidative aromatization. This method is presented as an economical and environmentally benign alternative to other oxidants.

The reaction proceeds via a proposed single-electron-transfer (SET) process. A transition metal activates the persulfate salt to form a sulfate (B86663) free radical (SO₄⁻•), which initiates the oxidation of the dihydroquinolinone. This ultimately leads to the formation of a benzylic cation intermediate, which, upon deprotonation, yields the aromatized quinolin-2(1H)-one product. A notable application of this protocol was its use in preparing 7-(4-chlorobutoxy)quinolin-2(1H)-one, a key intermediate for Brexpiprazole, on a 100-gram scale with an 80% isolated yield.

| Substrate | Reagent System | Product | Yield | Ref |

| 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | K₂S₂O₈, FeSO₄·7H₂O in CH₃CN/H₂O | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | 80% | |

| 3,4-Dihydroquinolin-2(1H)-one | K₂S₂O₈, CuSO₄·5H₂O in CH₃CN/H₂O | Quinolin-2(1H)-one | 89% |

Reductive Chemistry

The lactam functionality within the 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is, in essence, a cyclic amide. Amides are generally resistant to reduction but can be converted to the corresponding amines using powerful reducing agents. The complete reduction of the carbonyl group (C=O) of the lactam moiety would yield the corresponding 7-(4-chlorobutoxy)-1,2,3,4-tetrahydroquinoline.

This transformation is typically achieved with strong hydride reagents, most commonly Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen atom to the aluminum species. A subsequent elimination step, driven by the nitrogen lone pair, forms a transient iminium ion, which is then rapidly reduced by another equivalent of hydride to furnish the final cyclic amine. masterorganicchemistry.com While specific literature detailing this reduction on 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is not prominent, it represents a fundamental and predictable transformation for this class of compounds, opening a pathway to a different family of saturated heterocyclic structures.

Multi-component Reactions and Scaffold Diversity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. While the 3,4-dihydroquinolin-2(1H)-one scaffold itself is often a target product of advanced MCRs and domino reactions, the derivatization of a pre-existing, functionalized core like 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a key strategy for generating scaffold diversity. researchgate.netnih.gov

This molecule possesses three primary points for chemical modification, allowing it to serve as a branching point for the synthesis of a library of related compounds:

The Alkyl Chloride: The terminal chlorobutoxy side chain is the most reactive site for generating diversity. The primary alkyl chloride is an excellent electrophile for nucleophilic substitution (Sₙ2) reactions. masterorganicchemistry.com This allows for the introduction of a vast array of functional groups by reacting it with various nucleophiles such as amines, thiols, azides, and alkoxides. This reactivity is precisely what is exploited in its conversion to advanced pharmaceutical structures (see Section 3.4).

The Lactam Nitrogen (N-H): The secondary amide proton can be removed by a suitable base to generate a nucleophilic nitrogen anion. This anion can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively. This allows for modification at the N-1 position of the quinolinone core, altering the steric and electronic properties of the molecule.

The Aromatic Ring: While less straightforward, the benzene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new functional groups.

The combination of these reactive sites enables the generation of diverse scaffolds through sequential or domino reactions. nih.govnih.gov For instance, a domino reaction could be envisioned where a nucleophile first displaces the chloride, and a subsequent intramolecular reaction is triggered by a modification at the lactam nitrogen. nih.gov This strategic functionalization allows chemists to systematically modify the structure to explore structure-activity relationships in medicinal chemistry.

Role as a Synthetic Intermediate for Advanced Chemical Structures

The primary and most significant role of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is as a pivotal late-stage intermediate in the industrial synthesis of prominent atypical antipsychotic drugs. nbinno.com Its structure contains the core dihydroquinolinone pharmacophore and a reactive four-carbon linker, making it an ideal precursor for coupling with the final required moieties.

Synthesis of Aripiprazole

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is the direct precursor to Aripiprazole. patsnap.comgoogle.com The synthesis is completed via a nucleophilic substitution reaction where the terminal chlorine of the butoxy chain is displaced by the secondary amine of 1-(2,3-dichlorophenyl)piperazine. google.com This N-alkylation reaction is typically carried out in a suitable solvent in the presence of a base (such as sodium carbonate or potassium carbonate) to neutralize the HCl generated during the reaction. google.comptfarm.pl A catalyst, such as sodium iodide or potassium iodide, is often added to facilitate the reaction by an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide. google.com

Synthesis of Brexpiprazole

The compound also serves as a key starting material for the synthesis of Brexpiprazole. researchgate.netresearchgate.net However, this synthesis requires an initial modification of the dihydroquinolinone core. As described in section 3.2.3, 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is first oxidized to 7-(4-chlorobutoxy)quinolin-2(1H)-one. This aromatized intermediate is then coupled with 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) under conditions similar to the Aripiprazole synthesis (base-mediated N-alkylation) to yield Brexpiprazole. google.comnewdrugapprovals.org

These applications underscore the industrial importance of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one as a versatile and crucial building block in pharmaceutical manufacturing. nbinno.com

| Starting Intermediate | Key Reagents | Target Molecule | Application | Ref |

| 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | 1-(2,3-Dichlorophenyl)piperazine, K₂CO₃, NaI | Aripiprazole | Antipsychotic Drug | patsnap.comgoogle.com |

| 7-(4-Chlorobutoxy)quinolin-2(1H)-one (from oxidation) | 1-(Benzo[b]thiophen-4-yl)piperazine, K₂CO₃, KI | Brexpiprazole | Antipsychotic Drug | google.comnewdrugapprovals.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Chlorobutoxy Dihydroquinolin 2 1h One Derivatives

Conformational Analysis and Stereochemistry of the 5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one core, also known as a carbostyril, possesses a non-planar, six-membered heterocyclic ring fused to a benzene (B151609) ring. This scaffold's conformation is a critical determinant of its interaction with biological targets. Theoretical and experimental studies, including X-ray diffraction and computational calculations, have been employed to elucidate the structural information of related quinolinone compounds. scielo.br

The dihydro part of the quinolinone ring can adopt various conformations. For instance, in related 3-amino-3,4-dihydroquinolin-2(1H)-one derivatives, density functional theory (DFT) studies have shown that isomers with substituents in an equatorial position are more stable than their axial counterparts. researchgate.net The stereochemistry at any chiral centers within the scaffold is also pivotal. Research on the photocyclisation of acrylanilides to form 3,4-dihydroquinolin-2(1H)-ones has demonstrated that the stereochemical outcome can be controlled with high precision by using chiral host compounds during the reaction, highlighting the importance of stereoisomerism in this class of molecules. rsc.org For the specific compound this compound, the flexible butoxy chain adds further conformational complexity, allowing it to adopt numerous spatial arrangements which can influence its binding affinity to molecular targets.

Impact of the Chlorobutoxy Chain Length and Halogen Identity on Molecular Interactions

The 4-chlorobutoxy side chain at the C-5 position is a key feature influencing the molecule's properties. The length of the alkoxy chain and the identity of the terminal halogen are known to modulate lipophilicity, binding interactions, and metabolic stability in various drug scaffolds.

Chain Length: Structure-activity relationship (SAR) studies on similar heterocyclic compounds, such as quinazoline (B50416) derivatives, have revealed that the optimal length of a carbon chain linker can be crucial for biological activity. mdpi.com A four-carbon butoxy chain, as present in the title compound, often provides a balance of flexibility and length to effectively span binding pockets and engage in hydrophobic interactions.

Table 1: Comparison of Related Dihydroquinolin-2(1H)-one Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1147995-98-9 | C13H16ClNO2 | 253.72 |

| 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one | 120004-79-7 | C13H16ClNO2 | 253.72 |

| 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one | 952308-47-3 | C13H16INO2 | 345.18 |

Influence of Substituent Position on the Dihydroquinolin-2(1H)-one Ring (e.g., C-5 vs. C-6 vs. C-7) on Biological and Chemical Properties

The position of substituents on the aromatic portion of the dihydroquinolin-2(1H)-one ring significantly impacts the molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictates its biological and chemical behavior. mdpi.com

Studies on ring-substituted 4-hydroxy-1H-quinolin-2-ones have shown that substitution on the benzene ring (ring B) influences biological activity. mdpi.com Specifically, the position of substitution can affect properties like lipophilicity and interactions with biological targets. mdpi.com For example, comparing 5-hydroxy and 7-hydroxy analogs revealed that the 7-hydroxy derivative possessed higher hydrophobicity. mdpi.com

In the context of the chlorobutoxy side chain, its placement at C-5, as in the title compound, would result in a different spatial orientation and accessibility compared to placement at C-6 or C-7. This positional isomerism directly affects how the molecule presents its interacting moieties (the ether oxygen, the alkyl chain, and the terminal chlorine) to a receptor binding site. The compound 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one is a known isomer used in the synthesis of aripiprazole (B633), indicating that different substitution patterns on this scaffold are synthetically accessible and have distinct applications. pharmaffiliates.comgoogle.com DFT studies on related scaffolds have shown that substitutions at the C-6 and C-7 positions with groups like CH3, CN, and Cl can increase the hydrophobic capacity of the molecule. researchgate.net

Hydrogen Bonding and Hydrophobic Interactions in Dihydroquinolin-2(1H)-ones

The dihydroquinolin-2(1H)-one scaffold contains key functional groups capable of participating in crucial intermolecular interactions.

Hydrogen Bonding: The secondary amide within the quinolinone ring features both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These groups are fundamental for anchoring the molecule within a binding site through hydrogen bonds. helsinki.fi Molecular docking studies of dihydroquinolin-2(1H)-one derivatives targeting phosphodiesterase 5 (PDE5) have shown that the carbonyl group at the C-2 position consistently forms a key hydrogen bond with a glutamine residue (Q817) in the active site. acs.org Similarly, studies targeting VEGFR2 kinase in glioblastoma cells revealed that the dihydroquinolin-2(1H)-one core can form multiple hydrogen bonds with key amino acid residues like Asp1046, Glu885, and Cys919. nih.gov

Hydrophobic Interactions: The benzene ring of the scaffold and the aliphatic portion of the dihydro-ring contribute to the molecule's hydrophobic character. researchgate.net The 4-chlorobutoxy chain in this compound significantly enhances its lipophilicity, enabling it to engage in hydrophobic or van der Waals interactions within nonpolar pockets of a receptor. acs.org In the PDE5 inhibitor study, the dihydroquinolinone core was observed to establish π–π stacking interactions with phenylalanine residues, while substituents on the nitrogen atom inserted into a hydrophobic pocket, enhancing potency. acs.org

Pharmacophore Elucidation and Analog Design Based on Structural Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For the dihydroquinolin-2(1H)-one class, a typical pharmacophore model would include features such as hydrogen bond donors/acceptors, hydrophobic aromatic regions, and specific steric volumes.

Based on docking studies, a pharmacophore for dihydroquinolin-2(1H)-one derivatives might consist of:

A hydrogen bond acceptor (the C=O group). acs.orgnih.gov

A hydrogen bond donor (the N-H group). helsinki.fi

An aromatic ring feature for π-π stacking. acs.org

A hydrophobic region corresponding to the alkoxy side chain. acs.org

This understanding guides analog design. For instance, SAR studies on related tetrahydroisoquinolines showed that potency could be improved by modifying side chains to enhance lipophilicity and that the nature of linking groups (e.g., -CH2- vs. -CO-) was important for activity. nih.gov Similarly, for dihydroquinolin-2(1H)-ones, analogs can be designed by:

Varying the length and halogenation of the alkoxy chain to optimize hydrophobic and halogen-bonding interactions.

Introducing different substituents at various positions (C-5, C-6, C-7, C-8) on the aromatic ring to probe steric and electronic requirements.

Modifying the N-1 position to alter interactions within specific hydrophobic pockets. acs.org

Pharmacological and Biological Investigations of Dihydroquinolin 2 1h One Derivatives Preclinical Focus

Preclinical In Vivo Studies

Pharmacokinetic Profiles in Animal Models (Absorption, Distribution, Metabolism, Excretion)

No publicly available studies on the absorption, distribution, metabolism, and excretion (ADME) of 5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one in any animal models were found.

Investigation of Systemic Biological Responses in Relevant Animal Models

There is no available research detailing the systemic biological responses to this compound in relevant animal models.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. Each technique provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks. While specific experimental data for the 5-substituted isomer is not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinolinone ring, the aliphatic protons of the dihydro- portion, and the protons of the 4-chlorobutoxy side chain. The aromatic region would likely display a complex splitting pattern for the three adjacent protons on the benzene (B151609) ring. The aliphatic protons at positions C3 and C4 of the quinolinone ring would appear as triplets, integrating to two protons each. The 4-chlorobutoxy chain would exhibit four distinct signals: a triplet for the O-CH₂ group, a triplet for the Cl-CH₂ group, and two multiplets for the central -CH₂-CH₂- groups. A broad singlet for the N-H proton is also expected.

¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data, showing a unique signal for each of the 13 carbon atoms in the molecule. Key expected signals include the carbonyl carbon (C=O) of the amide group at approximately 170 ppm, several signals in the aromatic region (110-155 ppm), and distinct aliphatic signals for the C3 and C4 carbons of the ring and the four carbons of the chlorobutoxy chain.

Predicted NMR Data for this compound

This table presents predicted chemical shifts (δ) in ppm relative to TMS. Actual experimental values may vary based on solvent and other conditions.

| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

| N-H | ~8.5 (broad singlet) | - |

| Aromatic H (C6, C7, C8) | 6.8 - 7.3 (multiplets) | 110 - 130 |

| O-CH₂ (Butoxy) | ~4.0 (triplet) | ~67 |

| Cl-CH₂ (Butoxy) | ~3.6 (triplet) | ~45 |

| C4-H₂ (Ring) | ~2.9 (triplet) | ~30 |

| C3-H₂ (Ring) | ~2.6 (triplet) | ~25 |

| -CH₂-CH₂- (Butoxy) | ~1.9 (multiplets) | ~26, ~29 |

| C=O | - | ~170 |

| Aromatic C (quaternary) | - | 130 - 155 |

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₃H₁₆ClNO₂), the mass spectrum would show a characteristic molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of about 3:1.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in MS/MS experiments can further confirm the structure by showing characteristic losses, such as the cleavage of the chlorobutoxy side chain or the loss of a chlorobutyl radical.

Predicted Mass Spectrometry Data

| Ion/Fragment | Formula | Predicted m/z (for ³⁵Cl) | Notes |

|---|---|---|---|

| [M]⁺ | C₁₃H₁₆ClNO₂ | 253.08 | Molecular Ion |

| [M+2]⁺ | C₁₃H₁₆³⁷ClNO₂ | 255.08 | Isotope Peak |

| [M - C₄H₈Cl]⁺ | C₉H₈NO₂ | 162.05 | Loss of chlorobutyl radical |

| [M - OC₄H₈Cl]⁺ | C₉H₈N | 129.07 | Cleavage of ether bond |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display characteristic absorption bands for the amide, ether, and alkyl halide functional groups.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Amide I) | Stretching | 1660 - 1690 |

| C=C (Aromatic) | Stretching | 1580 - 1620 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1250 |

| C-N (Amide) | Stretching | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated electronic systems within a molecule. The chromophore in this compound consists of the substituted benzene ring fused to the amide group. This system is expected to absorb UV radiation, and the spectrum would likely show a maximum absorption wavelength (λmax) in the range of 250-300 nm, typical for this type of aromatic system.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the target compound from impurities, thereby enabling its purity to be accurately determined and its impurity profile to be established.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common mode used for this class of compounds.

A typical method would involve a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of impurities with a wide range of polarities.

Detection is commonly performed using a UV detector set at a wavelength where the main compound and potential impurities absorb, or a Photodiode Array (PDA) detector that acquires spectra across a range of wavelengths, aiding in peak identification and purity assessment. google.com Coupling HPLC with a Mass Spectrometer (LC-MS) provides the highest level of specificity, allowing for the determination of the molecular weights of any separated impurities, which is a critical step in their structural elucidation. medwinpublishers.com For the related 7-isomer, a C8 column with a mobile phase of a pH 2.5 phosphate buffer and an organic modifier has been successfully used, demonstrating a viable starting point for method development for the 5-isomer. google.com

Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm or PDA (200-400 nm) |

| Injection Volume | 10 µL |

Due to its relatively high molecular weight and boiling point, this compound is not well-suited for direct analysis by Gas Chromatography (GC), as it may degrade at the high temperatures required for volatilization. However, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for the analysis of volatile impurities that may be present from the synthesis process.

Potential volatile byproducts and residual starting materials that could be monitored by GC include 1,4-dichlorobutane, solvents used in the reaction (e.g., toluene, dimethylformamide), or other low-molecular-weight reagents. Headspace GC is a particularly useful variation for quantifying residual solvents without injecting the non-volatile main compound onto the GC column.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions. In the synthesis of this compound, which typically involves the alkylation of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one with a suitable 4-chlorobutylating agent, TLC is indispensable for determining the point of reaction completion. chemicalbook.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel 60 F254) alongside spots of the starting materials (the hydroxyquinolinone precursor) and, if available, a reference standard of the product. The plate is then developed in a chamber containing an appropriate mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate.

The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. The less polar product, this compound, will travel further up the plate than the more polar starting material, 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one. This results in a higher Retention Factor (Rf) value for the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. Visualization is typically achieved under UV light (254 nm) or by using staining agents.

Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound

| Compound | Role | Hypothetical Rf Value* | Visualization |

| 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Starting Material | 0.25 | UV (254 nm) |

| This compound | Product | 0.60 | UV (254 nm) |

Note: Rf values are dependent on the specific stationary and mobile phases used. The values presented are for illustrative purposes in a hypothetical silica gel plate developed with a 7:3 Hexane:Ethyl Acetate mobile phase.

Advanced Separation Techniques (e.g., UPLC, SFC)

For more complex separations requiring higher resolution, efficiency, and speed, advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) are employed.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing separation efficiency. This results in significantly faster analysis times and improved resolution compared to conventional High-Performance Liquid Chromatography (HPLC). A UPLC method would be highly effective for resolving this compound from closely related process impurities or degradation products.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net SFC is known for its high-speed analysis and unique selectivity, often providing separations that are orthogonal to reversed-phase LC. researchgate.net Its use of CO2 also makes it a "greener" alternative to normal-phase LC. For a molecule like this compound, SFC could offer rapid purity assessments and is particularly advantageous for chiral separations if asymmetric synthesis routes are employed. researchgate.net

Table 2: Illustrative Supercritical Fluid Chromatography (SFC) Method Parameters

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Supercritical CO2 / Methanol (80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Crystallography for Solid-State Structure Determination (e.g., X-ray Diffraction)

The solid-state structure of a chemical compound dictates many of its critical physicochemical properties, including stability, solubility, and melting point. X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. journaljpri.com While specific single-crystal X-ray diffraction data for this compound is not publicly available, data from closely related isomers, such as 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, illustrates the type of characterization possible.

X-ray Powder Diffraction (XRPD) is commonly used to characterize the crystalline form of a bulk substance. The analysis provides a unique diffraction pattern, or fingerprint, for a specific crystalline solid. This pattern consists of a series of peaks at specific diffraction angles (2θ), which correspond to the lattice planes within the crystal structure. This data is crucial for identifying different polymorphic forms, which can have different physical properties.

The data below, for the related isomer 7-(4-chlorobutoxy)-3,4-dihydro-(1H)-quinolinone, demonstrates how XRPD is used to characterize a specific crystalline form by its distinctive peak positions.

Table 3: Characteristic X-ray Powder Diffraction Peaks for Crystalline 7-(4-chlorobutoxy)-3,4-dihydro-(1H)-quinolinone

| Position (°2θ) |

| 8.04 |

| 8.61 |

| 15.24 |

| 17.78 |

| 19.44 |

| 22.14 |

| 23.27 |

| 25.33 |

| 25.91 |

| 27.18 |

Note: Data is for the 7-isomer and serves as an example of crystallographic characterization. Each peak position is subject to a typical variance of ±0.2 degrees 2Θ.

Development and Validation of Analytical Methods for Research Purposes

For quantitative analysis, such as determining the purity of a batch of this compound, it is essential to develop and validate a robust analytical method. researchgate.netwjpmr.com A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is commonly developed for this purpose. scholarsresearchlibrary.comnih.gov Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is reliable and suitable for its intended purpose. researchgate.net

The validation process assesses several key performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. researchgate.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. bg.ac.rs

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. akjournals.com

Table 4: Illustrative Validation Data for a Hypothetical HPLC Purity Method

| Validation Parameter | Specification | Illustrative Result |

| Linearity (Range) | 0.1 - 1.5 µg/mL | Correlation Coefficient (R²) > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.8% |

| Intermediate Precision | RSD ≤ 2.0% | RSD = 1.1% |

| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | 0.03 µg/mL |

Computational Chemistry and Molecular Modeling of 5 4 Chlorobutoxy 3,4 Dihydroquinolin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. nih.govankara.edu.tr For 5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, DFT studies would elucidate the distribution of electrons, identify the most reactive sites, and calculate key electronic properties.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. ankara.edu.tr A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the ether oxygen, indicating these as sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue) would be expected around the amide hydrogen, highlighting its role as a hydrogen bond donor.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | e.g., -6.5 eV | Relates to electron-donating ability and ionization potential. |

| LUMO Energy | e.g., -1.2 eV | Relates to electron-accepting ability and electron affinity. |

| HOMO-LUMO Gap | e.g., 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | e.g., 3.5 D | Measures the polarity of the molecule, affecting solubility and binding. |

| MEP - Negative Region | Carbonyl Oxygen, Ether Oxygen | Sites for electrophilic attack and hydrogen bond formation. |

| MEP - Positive Region | Amide Hydrogen | Site for nucleophilic attack and hydrogen bond donation. |

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Molecular Docking and Dynamics Simulations with Biological Targets

Given that structurally related dihydroquinolinone derivatives are known to act as antagonists for dopamine (B1211576) receptors (like D2 and D4) and inhibitors for kinases like VEGFR2, these are plausible biological targets for this compound. nih.govnih.govmdpi.com

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com A docking study of this compound with the dopamine D2 receptor (D2R) would involve placing the molecule into the receptor's binding pocket and calculating a "docking score," which estimates the binding affinity. The analysis would reveal key interactions, such as hydrogen bonds between the ligand's carbonyl group and amino acid residues in the receptor, or hydrophobic interactions involving the quinolinone ring system and the chlorobutoxy chain. mdpi.com

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com Following docking, an MD simulation of the this compound–D2R complex would be run for a duration like 100 nanoseconds. nih.govmdpi.com This simulation would assess the stability of the binding pose predicted by docking. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms would confirm whether the complex remains stable throughout the simulation. nih.gov

In Silico Prediction of Receptor Binding Affinity and Ligand Efficiency

Beyond docking scores, more quantitative predictions of binding affinity (like Ki or IC50 values) can be made using Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov If a 3D-QSAR model has been developed for a series of dihydroquinolinone-based D2R antagonists, it could be used to predict the activity of this compound. nih.gov

Ligand efficiency (LE) is a metric used to evaluate how effectively a compound binds to its target relative to its size. It is calculated as the binding energy divided by the number of heavy (non-hydrogen) atoms. This metric helps in optimizing lead compounds, as it favors smaller molecules with high affinity.

Table 2: Predicted Binding Characteristics for a Hypothetical Target (e.g., D2 Receptor)

| Metric | Predicted Value | Description |

| Docking Score | e.g., -8.5 kcal/mol | An estimation of the binding free energy. More negative values indicate stronger binding. |

| Predicted pKi | e.g., 7.8 | The negative logarithm of the predicted inhibition constant; higher values indicate greater affinity. |

| Ligand Efficiency (LE) | e.g., 0.35 | Binding affinity per heavy atom; helps in comparing compounds of different sizes. |

| Key Interactions | Hydrogen bond with SER193, Hydrophobic interaction with PHE389 | Specific amino acid residues predicted to be crucial for binding. |

Note: The values and interactions in this table are hypothetical examples based on studies of similar compounds. mdpi.com

Conformation Search and Energy Minimization Studies

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional conformation. The chlorobutoxy side chain can adopt numerous orientations. A conformation search is performed to identify the various low-energy shapes the molecule can assume. Following this search, energy minimization is carried out to find the most stable conformation, known as the global energy minimum. This is crucial because the bioactive conformation (the shape the molecule adopts when binding to its target) is often a low-energy state.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. For D2 receptor antagonists, a typical pharmacophore model might include features like a positively charged group, aromatic rings, and hydrogen bond acceptors. mdpi.comnih.gov

By aligning the low-energy conformation of this compound with such a pharmacophore model, it's possible to assess its potential as a D2R antagonist. If the molecule's key features map well onto the pharmacophore, it is predicted to be active. Furthermore, this pharmacophore model could be used as a 3D query to perform a virtual screening of large chemical databases to identify other novel compounds with the potential for similar biological activity. nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (in silico only)

In the early stages of drug discovery, it is vital to assess the potential pharmacokinetic and toxicity properties of a compound. In silico ADMET prediction tools are widely used for this purpose. itmedicalteam.pl These models use a compound's structure to predict various properties that determine its drug-likeness.

For this compound, these tools can predict its adherence to guidelines like Lipinski's Rule of Five, which helps to forecast oral bioavailability. itmedicalteam.pl Other important parameters include prediction of blood-brain barrier (BBB) penetration, interaction with metabolic enzymes like cytochrome P450, and potential for toxicity.

Table 3: In Silico Predicted ADMET Properties

| ADMET Property | Predicted Value/Outcome | Implication for Drug Development |

| Absorption | ||

| Lipinski's Rule of Five | Pass (0 violations) | Suggests good potential for oral bioavailability. |

| Caco-2 Permeability | e.g., High | Predicts good absorption from the gut into the bloodstream. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | e.g., High | Indicates the compound is likely to reach targets in the central nervous system. |

| Plasma Protein Binding | e.g., >90% | High binding can affect the free concentration of the drug available to act on the target. |

| Metabolism | ||

| CYP2D6 Inhibition | e.g., Non-inhibitor | Low likelihood of drug-drug interactions involving this key metabolic enzyme. |

| Excretion | ||

| LogS (Aqueous Solubility) | e.g., Moderately Soluble | Affects absorption and formulation. |

| Toxicity | ||

| hERG Inhibition | e.g., Low Risk | Predicts a low risk of cardiotoxicity. |

| Ames Mutagenicity | e.g., Non-mutagenic | Predicts a low risk of being carcinogenic. |

Note: These predicted properties are illustrative and are generated by computational models based on the molecule's structure. itmedicalteam.pl

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical approach involves reacting 3,4-dihydroquinolin-2(1H)-one derivatives with 4-chlorobutyl reagents. For instance, intermediates like 6-amino-3,4-dihydroquinolin-2(1H)-one are treated with 4-chlorobutyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) under reflux . Post-reaction purification often employs flash chromatography (e.g., Biotage systems with NH₃/MeOH/CH₂Cl₂ gradients) . Evidence from CAS 120004-79-7 confirms the synthesis of 7-(4-chlorobutoxy) analogues, highlighting regioselective substitution patterns .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Post-synthesis characterization relies on:

- 1H NMR : To confirm substitution patterns and purity (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups in the chlorobutoxy chain at δ 3.5–4.0 ppm) .

- Mass Spectrometry (ESI) : For molecular weight confirmation (e.g., [M+H]+ peaks matching calculated values) .

- HPLC : To assess purity (>95% typically required for pharmacological studies) .

Q. What in vitro models are used to evaluate its biological activity?

- Methodological Answer : Common assays include:

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Radiolabeled enzymatic assays measuring IC₅₀ values (e.g., compound (S)-35 in showed potent nNOS inhibition at 160 nM) .

- Sigma Receptor Binding : Competitive binding studies using [³H]DTG to assess affinity (e.g., compound 34b in demonstrated σ receptor agonism) .

- Neuroprotection Assays : Cell-based models (e.g., oxidative stress mitigation in neuronal cultures) .

Advanced Research Questions

Q. How do structural modifications influence nNOS inhibitory potency and isoform selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Side Chain Length : 2-carbon alkyl chains (e.g., pyrrolidine in compound 29) enhance nNOS potency (IC₅₀ = 160 nM) compared to 3-carbon chains (IC₅₀ = 1.22 μM) .

- Substituent Effects : An 8-fluoro group (compound 31) reduces potency by 6-fold due to steric hindrance, suggesting flexibility is critical for binding .

- Terminal Amines : Pyrrolidine derivatives exhibit superior selectivity (180-fold for nNOS over eNOS) compared to dimethylamino groups .

Q. How can contradictory SAR data on substituent positioning be resolved?

- Methodological Answer : Contradictions (e.g., reduced potency with 8-fluoro substitution) are addressed via:

- Conformational Analysis : Molecular dynamics simulations to assess side chain flexibility .

- Analog Synthesis : Introducing bulkier groups (e.g., cyclopropyl) to test steric tolerance .

- Crystallography : Co-crystallization with nNOS to map binding interactions .

Q. What methodologies enable enantiomer separation and chiral purity assessment?

- Methodological Answer :

- Supercritical Fluid Chromatography (SFC) : Using chiral columns (e.g., Chiralpak AD-H) with CO₂/MeOH gradients to resolve enantiomers (e.g., (S)- and (R)-35 in ) .

- Optical Rotation : Polarimetry to confirm enantiomeric excess (>98% ee) .

- Chiral HPLC : Validation post-separation (e.g., Daicel columns with hexane/isopropanol eluents) .

Q. What strategies optimize pharmacokinetics (PK) for in vivo efficacy?

- Methodological Answer :

- Solubility Enhancement : Introducing polar groups (e.g., hydroxyls) via palladium-catalyzed carbonylative cyclization .

- Metabolic Stability : Deuterium incorporation at labile positions (e.g., methyl groups) to reduce CYP450-mediated degradation .

- Prodrug Design : Esterification of hydroxyl groups for improved oral bioavailability .

Q. How is in vivo efficacy validated in disease models?

- Methodological Answer :

- Pain Models : Oral administration in rat neuropathic pain assays (e.g., von Frey filament testing) with dose-dependent efficacy .

- Antidepressant Activity : Forced-swim tests in mice, measuring immobility time reduction (e.g., compound 34b at 10 mg/kg) .

- Neuroprotection : Transient middle cerebral artery occlusion (MCAO) models to assess infarct volume reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.